

Technical Guide: Preparation and Handling of 4-Fluoro PV8 Solutions

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Compound of Interest

Compound Name: 4-fluoro PV8 (hydrochloride)

Cat. No.: B1162249

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Executive Summary & Chemical Profile

4-Fluoro PV8 (also known as 4-Fluoro- α -PHPP or para-fluoro-PV8) is a synthetic cathinone derivative and a structural analog of α -pyrrolidinopentiophenone (α -PVP). It is primarily utilized in forensic toxicology and neuropharmacology research to understand the structure-activity relationships (SAR) of substituted pyrrolidinophenones.

This guide provides a standardized, reproducible protocol for solubilizing 4-Fluoro PV8 hydrochloride for biological assays. The protocol prioritizes stability, physiological compatibility, and accurate dosing.

Chemical Identity & Physicochemical Properties[1][2][3] [4][5][6][7][8]

Property	Specification
IUPAC Name	1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride
Common Name	4-Fluoro PV8, 4-F-PV8, 4-Fluoro- α -PHPP
CAS Number	2748485-01-8
Molecular Formula	C ₁₇ H ₂₄ FNO[1][2][3][4] • HCl
Formula Weight	313.8 g/mol
Appearance	Crystalline Solid
Storage (Solid)	-20°C (Stable \geq 2 years)
	254 nm

Solubility Profile (HCl Salt)

Solvent	Solubility Limit	Application Context
Ethanol	~25 mg/mL	Primary Stock Solution
DMSO	~12.5 mg/mL	Primary Stock / In Vitro Assays
DMF	~12.5 mg/mL	Alternative Organic Stock
PBS (pH 7.2)	~2.0 mg/mL	In Vivo Working Solution (Direct)

Safety & Regulatory Compliance

CRITICAL WARNING: 4-Fluoro PV8 is a potent psychoactive substance. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).

- Regulatory Status:** This compound is often classified as a Schedule I controlled substance or treated as a controlled analog under the Federal Analogue Act (USA) and similar laws globally. Possession requires a DEA license (or equivalent) for research.
- Handling:**

- Engineering Controls: All weighing and solubilization of the neat solid must occur inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of airborne particulates.
- PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
- Toxicity: The specific toxicological profile is not fully characterized.[4] Treat as a high-potency neurotoxin.

Protocol A: Preparation of Stock Solutions

Purpose: To create a stable, high-concentration solution suitable for long-term storage and subsequent dilution.

Materials

- 4-Fluoro PV8 HCl (Solid)[3][5][4]
- Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell Culture Grade)
- OR Ethanol, absolute, 200 proof (Molecular Biology Grade)
- Amber glass vials (borosilicate) with PTFE-lined caps

Procedure

- Equilibration: Allow the vial of solid 4-Fluoro PV8 to equilibrate to room temperature before opening to prevent condensation, which causes hydrolysis.
- Weighing: Accurately weigh 10 mg of 4-Fluoro PV8 HCl into a sterile amber glass vial.
- Solvent Addition:
 - Option 1 (DMSO Stock): Add 1.0 mL of anhydrous DMSO.
 - Option 2 (Ethanol Stock): Add 1.0 mL of absolute Ethanol.
 - Note: Ethanol evaporates faster; DMSO is preferred for frozen storage.

- Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
 - Validation: Inspect against a dark background. If particles remain, sonicate for 5 minutes at 25°C.
- Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Working Solution for In Vitro Assays

Purpose: Preparation of media for cell culture (e.g., HEK293, SH-SY5Y). Target: Final concentration typically 1 µM – 100 µM.

Mechanism & Logic

Directly adding the HCl salt to media can cause local acidity spikes. Using a DMSO stock ensures rapid dispersion. The final DMSO concentration must be kept < 0.1% (v/v) to avoid solvent cytotoxicity.

Procedure

- Calculation: To achieve a 100 µM final concentration in 10 mL of media:
 - MW = 313.8 g/mol ^{[3][4]}
 - Required Mass = 313.8 µg.
 - From a 10 mg/mL (31.8 mM) DMSO stock, you need approximately 3.14 µL.
- Intermediate Dilution (Optional but Recommended):
 - Dilute the 31.8 mM stock 1:10 in sterile PBS to create a 3.18 mM intermediate.
 - Add this intermediate to the cell culture media. This prevents protein precipitation ("shocking" the proteins) that can occur when pure DMSO hits serum-containing media.
- Mixing: Add the calculated volume of stock/intermediate to pre-warmed (37°C) media. Swirl gently.

- Filtration: If sterility is compromised during handling, filter through a 0.22 μm PVDF syringe filter. Do not use Nylon filters as they may bind substituted cationics.

Protocol C: Working Solution for In Vivo Injection

Purpose: Preparation of IP/IV injection vehicle for rodent studies. Constraint: The solubility in PBS is limited to ~ 2 mg/mL.

Procedure

- Vehicle Selection:
 - Low Dose (< 5 mg/kg): Sterile PBS (pH 7.2) is sufficient.
 - High Dose (> 10 mg/kg): Use a co-solvent system: Saline containing 5% DMSO and 5% Tween-80.
- Preparation (Direct PBS Method):
 - Weigh the required amount of 4-Fluoro PV8 HCl.
 - Add Sterile PBS (pH 7.4) slowly while vortexing.
 - Critical Step: Measure pH. The HCl salt will lower the pH of the unbuffered saline. Adjust to pH ~ 7.0 – 7.4 using dilute NaOH (0.1 N) if necessary, but do not exceed pH 7.5 as the free base may precipitate out of solution.
- Preparation (Co-solvent Method - Recommended for Stability):
 - Dissolve compound in neat DMSO (5% of final volume).
 - Add Tween-80 (5% of final volume). Vortex.
 - Slowly add warm Sterile Saline (90% of final volume) while vortexing continuously.
- Validation:
 - Inspect for "oiling out" (droplets of free base forming). The solution must be optically clear.

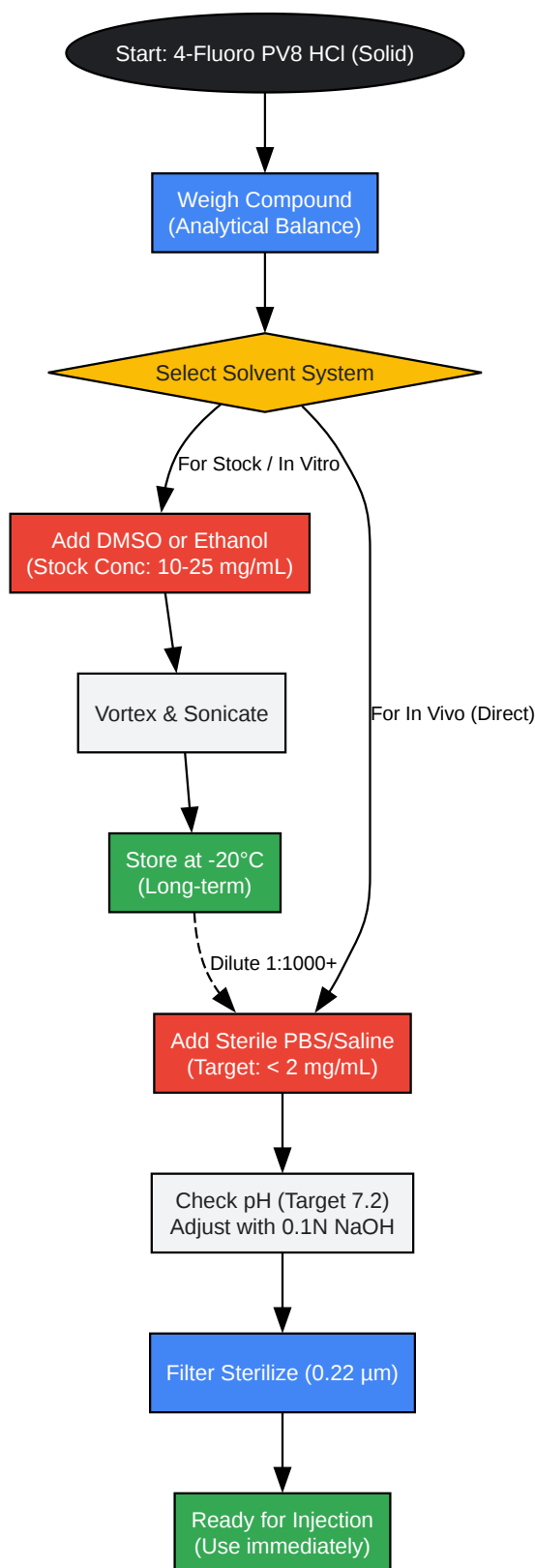
- Filter sterilize (0.22 μ m PES or PVDF) before injection.

Quality Control & Validation

Before administering, validate the solution integrity:

- Visual Inspection: Must be free of particulates.
- pH Check: In vivo solutions must be pH 7.0–7.4.
- Concentration Verification (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
 - Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).
 - Detection: UV at 254 nm.^{[1][3][4][6]}
 - Reference: Compare retention time against a certified reference standard (e.g., from Cayman Chemical).

Workflow Diagram



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Figure 1: Decision tree for the solubilization of 4-Fluoro PV8 based on experimental application.

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